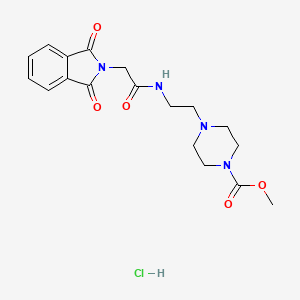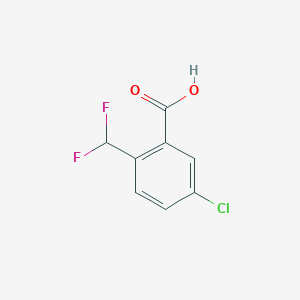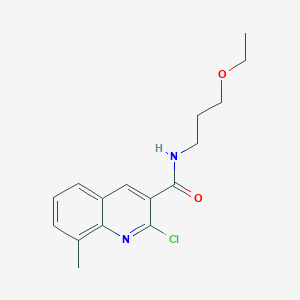![molecular formula C6H8O2S B2444674 [5-(Hydroxymethyl)-2-thienyl]methanol CAS No. 6007-86-9](/img/structure/B2444674.png)
[5-(Hydroxymethyl)-2-thienyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Hydroxymethyl)-2-thienyl]methanol: is an organic compound that belongs to the class of thienyl alcohols It features a thiophene ring substituted with a hydroxymethyl group at the 5-position and a methanol group at the 2-position
Mecanismo De Acción
Target of Action
Similar compounds such as 4-amino-5-hydroxymethyl-2-methylpyrimidine have been found to target enzymes like thiaminase-2 in bacillus subtilis and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in salmonella typhimurium .
Mode of Action
For instance, 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine is known to interact with its targets, leading to biochemical changes .
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural (hmf) have been found to undergo electrochemical oxidation, which is a ph-dependent reaction pathway involving direct and indirect oxidation . Another study suggests that the primary oxidation of 5-HMF can occur through the oxidation of the aldehyde group or the alcohol group .
Pharmacokinetics
Related compounds like pirfenidone and its metabolites, including 5-hydroxymethyl pirfenidone, have been studied for their pharmacokinetic properties .
Result of Action
5-hydroxymethyl-2-furfural (5-hmf), a related compound, has been found to stabilize hypoxia-inducible factor 1α (hif-1α), which plays a protective role against hypoxia . Another study found that 5-HMF has ameliorative effects on acute alcohol-induced liver oxidative injury in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(Hydroxymethyl)-2-thienyl]methanol. For instance, the selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran was found to be influenced by the presence of ethanol as a hydrogen donor .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of [5-(Hydroxymethyl)-2-thienyl]methanol are not yet fully understood. It is known that this compound can be involved in various biochemical reactions. For instance, it has been suggested that this compound could be involved in the biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully understood. It is known that this compound can interact with various biomolecules. For instance, it has been suggested that this compound could interact with enzymes such as alcohol oxidase from Colletotrichum gloeosporioides and bacterial laccase from Bacillus pumilus in an enzymatic cascade for 2,5-furandicarboxylic acid biosynthesis from 5-hydroxymethylfurfural .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Hydroxymethyl)-2-thienyl]methanol typically involves the hydroxymethylation of thiophene derivatives. One common method is the reaction of thiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and aqueous solvents to facilitate the hydroxymethylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as metal catalysts or zeolites, can enhance the efficiency of the hydroxymethylation process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: [5-(Hydroxymethyl)-2-thienyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene aldehyde or thiophene carboxylic acid.
Reduction: Thiophene alcohol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [5-(Hydroxymethyl)-2-thienyl]methanol is used as an intermediate in the synthesis of various thiophene-based compounds
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are explored in the context of developing new pharmaceuticals. Its unique structure allows for interactions with biological targets, which could lead to the discovery of novel drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial processes, including the manufacture of polymers and coatings.
Comparación Con Compuestos Similares
Thiophene: The parent compound without the hydroxymethyl and methanol groups.
2-Thiophenemethanol: A similar compound with a methanol group at the 2-position but lacking the hydroxymethyl group.
5-Methyl-2-thiophenemethanol: A derivative with a methyl group at the 5-position instead of the hydroxymethyl group.
Uniqueness: [5-(Hydroxymethyl)-2-thienyl]methanol is unique due to the presence of both hydroxymethyl and methanol groups on the thiophene ring. This dual functionality enhances its reactivity and potential for forming diverse chemical derivatives. The compound’s structure allows for unique interactions with biological targets, distinguishing it from other thiophene derivatives.
Propiedades
IUPAC Name |
[5-(hydroxymethyl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGKLCSPCZCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)



![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)




![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

